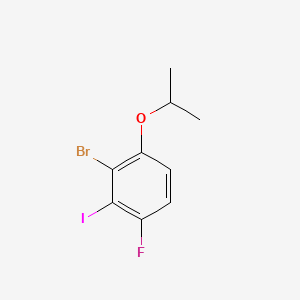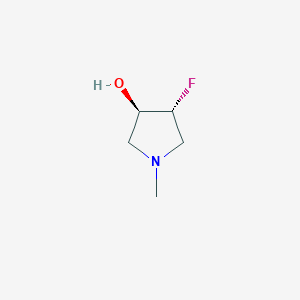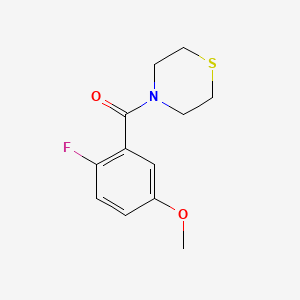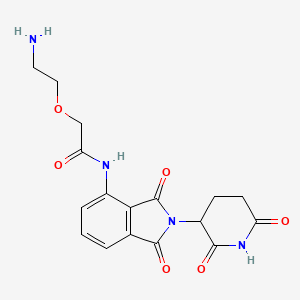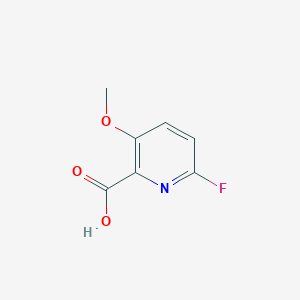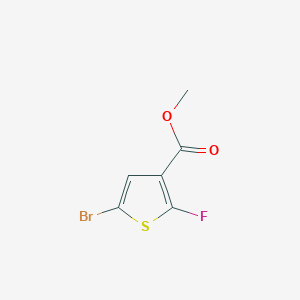
Methyl 5-bromo-2-fluorothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-2-fluorothiophene-3-carboxylate is a fascinating chemical compound used in various scientific research fields. It is known for its unique properties, making it valuable for diverse applications, ranging from pharmaceutical synthesis to material science investigations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-fluorothiophene-3-carboxylate typically involves the bromination and fluorination of thiophene derivatives. One common method includes the reaction of methyl thioglycolate with brominated and fluorinated acinnamates in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol (MeOH) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. The use of continuous flow reactors and automated systems may enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromo-2-fluorothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Reducing Agents: For reduction reactions, agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives with different functional groups, while oxidation and reduction reactions can lead to sulfoxides or sulfones.
Applications De Recherche Scientifique
Methyl 5-bromo-2-fluorothiophene-3-carboxylate is used in several scientific research applications, including:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-2-fluorothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves the modulation of biological pathways through its functional groups. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-bromo-3-fluorothiophene-2-carboxylate
- Methyl 5-chloro-2-fluorothiophene-3-carboxylate
- Methyl 5-iodo-2-fluorothiophene-3-carboxylate
Uniqueness
Methyl 5-bromo-2-fluorothiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms in the thiophene ring enhances its reactivity and makes it suitable for various specialized applications .
Propriétés
Formule moléculaire |
C6H4BrFO2S |
|---|---|
Poids moléculaire |
239.06 g/mol |
Nom IUPAC |
methyl 5-bromo-2-fluorothiophene-3-carboxylate |
InChI |
InChI=1S/C6H4BrFO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3 |
Clé InChI |
WQQPRAVKVYSGSB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(SC(=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



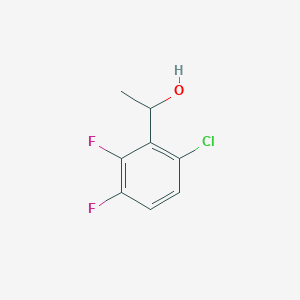
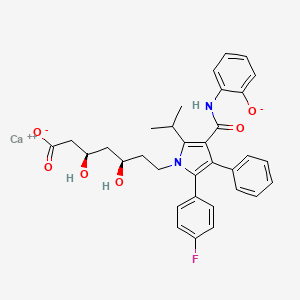
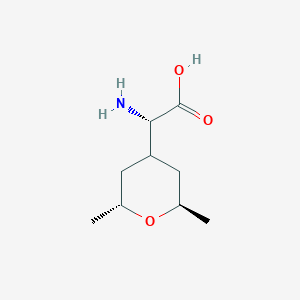
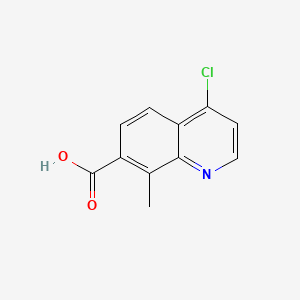
![3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)
